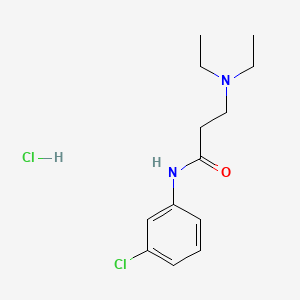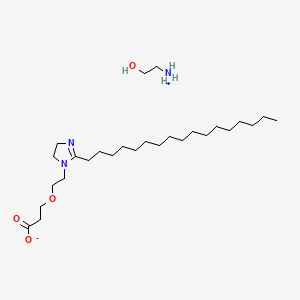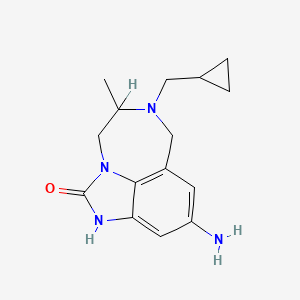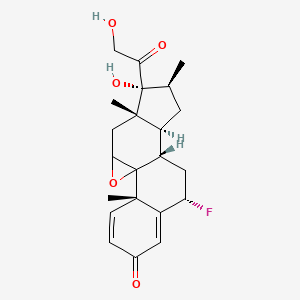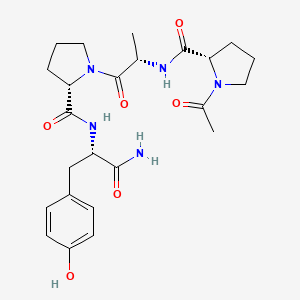
Acetyl-prolyl-alanyl-prolyl-tyrosylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetyl-prolyl-alanyl-prolyl-tyrosylamide: is a synthetic peptide compound with the molecular formula C24H33N5O6 and a molecular weight of 487.549 g/mol This compound is composed of a sequence of amino acids, specifically acetylated proline, alanine, proline, and tyrosine, ending with an amide group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of acetyl-prolyl-alanyl-prolyl-tyrosylamide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:
Attachment of the first amino acid: to the resin.
Deprotection: of the amino acid’s protecting group.
Coupling: of the next amino acid using coupling reagents like HBTU or DIC.
Repetition: of deprotection and coupling steps until the desired peptide sequence is obtained.
Cleavage: of the peptide from the resin and removal of side-chain protecting groups using a cleavage cocktail (e.g., TFA-based).
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The process involves rigorous purification steps, such as high-performance liquid chromatography (HPLC), to ensure the final product’s purity.
化学反応の分析
Types of Reactions: Acetyl-prolyl-alanyl-prolyl-tyrosylamide can undergo various chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dityrosine or other oxidative products.
Reduction: Reduction reactions can target disulfide bonds if present in the peptide.
Substitution: Amino acid residues can be substituted with other amino acids to modify the peptide’s properties.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Amino acid derivatives and coupling reagents like HBTU or DIC.
Major Products Formed:
Oxidation: Dityrosine or other oxidative derivatives.
Reduction: Reduced peptide with altered disulfide bonds.
Substitution: Modified peptides with different amino acid sequences.
科学的研究の応用
Acetyl-prolyl-alanyl-prolyl-tyrosylamide has a wide range of applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of peptide-based materials and drug delivery systems.
作用機序
The mechanism of action of acetyl-prolyl-alanyl-prolyl-tyrosylamide involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, modulating their activity. For example, it may inhibit or activate signaling pathways involved in inflammation or cell proliferation. The exact molecular targets and pathways depend on the specific biological context and application.
類似化合物との比較
Acetyl-prolyl-alanyl-prolyl-tyrosine: Similar structure but lacks the amide group.
Acetyl-prolyl-alanyl-prolyl-phenylalanine: Substitution of tyrosine with phenylalanine.
Acetyl-prolyl-alanyl-prolyl-serine: Substitution of tyrosine with serine.
Uniqueness: Acetyl-prolyl-alanyl-prolyl-tyrosylamide is unique due to its specific sequence and the presence of an amide group, which can influence its stability, solubility, and biological activity. The combination of proline residues and tyrosine provides distinct structural and functional properties compared to other similar peptides.
特性
CAS番号 |
60240-19-9 |
|---|---|
分子式 |
C24H33N5O6 |
分子量 |
487.5 g/mol |
IUPAC名 |
(2S)-1-acetyl-N-[(2S)-1-[(2S)-2-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C24H33N5O6/c1-14(26-22(33)19-5-3-11-28(19)15(2)30)24(35)29-12-4-6-20(29)23(34)27-18(21(25)32)13-16-7-9-17(31)10-8-16/h7-10,14,18-20,31H,3-6,11-13H2,1-2H3,(H2,25,32)(H,26,33)(H,27,34)/t14-,18-,19-,20-/m0/s1 |
InChIキー |
HLMYQKFJANCLBS-DSYPUSFNSA-N |
異性体SMILES |
C[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N)NC(=O)[C@@H]3CCCN3C(=O)C |
正規SMILES |
CC(C(=O)N1CCCC1C(=O)NC(CC2=CC=C(C=C2)O)C(=O)N)NC(=O)C3CCCN3C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



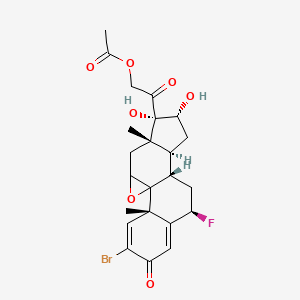

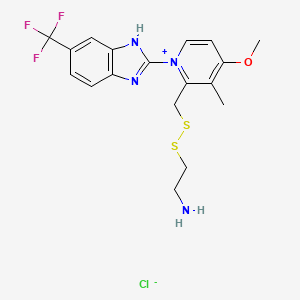
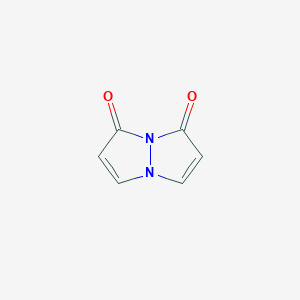
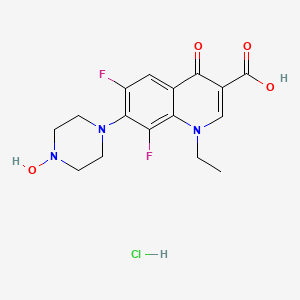
![2'-(Dibenzylamino)-6'-(dibutylamino)spiro[isobenzofuran-1(3H),9'-[9H]xanthene]-3-one](/img/structure/B12710690.png)
